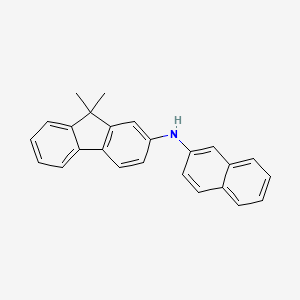

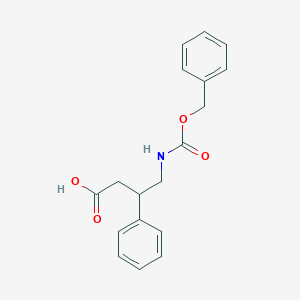

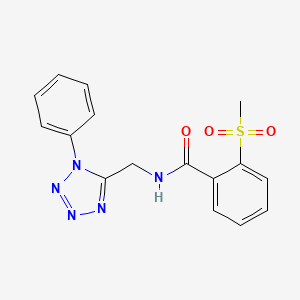

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene, also known as BH, is a host material used in the fabrication of blue OLED devices . It has a high molecular weight and a great steric hindrance due to the introduction of bulky aromatic rings and a rigid cardo structure . It also has a high thermal stability .

Physical And Chemical Properties Analysis

The compound BH has a high thermal stability with a glass transition temperature (Tg) of 131 °C, a melting point ™ of 274 °C, and a decomposition temperature (Td) of 367 °C . It also has a large band gap (Eg) of 3.0 eV .Applications De Recherche Scientifique

Synthesis and Properties of Benz[c]indeno[2,1-a]fluorene Derivatives : This compound is a 2,3-naphthoquinodimethane derivative with substantial singlet biradical character. It has unique electrochemical properties and undergoes cycloadditions and cyclodimerization reactions due to its structure and steric protection by mesityl groups (Miyoshi et al., 2014).

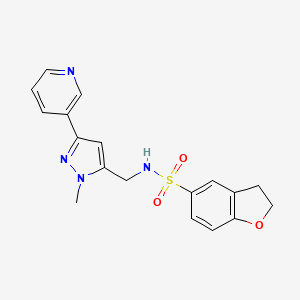

Electroluminescent Device Applications : Compounds like N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine (DFA) have been synthesized for use in green OLEDs. These materials, due to their proper HOMO energy levels and excellent thermal stability, have shown higher efficiencies in electroluminescent devices compared to traditional materials (Wu et al., 2017).

Flame-Retardant Applications : Certain amines derived from naphthalene are used as reactive flame retardants and curing agents in epoxy resins, improving their thermal properties and flame retardancy (Agrawal & Narula, 2014).

Redox Flow Batteries : A quaternary amine-functionalized naphthalene diimide (NDI) has been synthesized for use in aqueous organic redox flow batteries. This compound demonstrates high solubility, efficient electron delivery, and excellent stability, making it a promising candidate for energy storage applications (Wiberg et al., 2019).

Photophysical Properties in Donor-Acceptor Systems : Studies on 1-naphthalenecarbonitrile compounds with amine substituents have been conducted to understand the influence of structural isomerism on excited-state properties. These studies are crucial for developing advanced materials for photonic and electronic applications (Phillips et al., 2020).

Fluorescence Imaging in Biological Applications : Certain 2-(N,N-Dimethylamino)naphthalene-based probes are used for fluorescence imaging of zinc ions in biological samples, like HeLa cells and Arabidopsis, due to their selective enhancement in fluorescence upon binding with Zn2+ ions (Ji Ha Lee et al., 2015).

Propriétés

IUPAC Name |

9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKCCIWRXMWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)